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Compound Name: Fluvirucin B2

Cat. No.: B1248873

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the fields of organic
chemistry, medicinal chemistry, and drug discovery.

Introduction:

Fluvirucin B2 is a member of the fluvirucin family of macrolactam antibiotics produced by
Actinomadura fulva. These natural products exhibit significant antifungal and antiviral activities,
making them attractive targets for total synthesis and analog development. This document
provides a detailed overview and experimental protocols for the total synthesis of Fluvirucin
B2. The synthesis is divided into two main stages: the enantioselective synthesis of the
aglycon, fluvirucinin B2, and the subsequent stereoselective glycosylation with L-mycosamine.

The synthetic strategy for the aglycon, developed by Llacer, Urpi, and Vilarrasa, employs a
convergent approach featuring a key ring-closing metathesis (RCM) reaction to construct the
14-membered macrolactam core. The synthesis of the L-mycosamine glycosyl donor and the
subsequent glycosylation are based on established methodologies for the preparation and
coupling of amino sugars to complex aglycons.

I. Enantioselective Synthesis of Fluvirucinin B2
(Aglycon)
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The synthesis of the aglycon of Fluvirucin B2, fluvirucinin B2, is achieved through a
convergent route involving the preparation of two key fragments: a C1-C8 carboxylic acid and a
C9-N azide-containing fragment. These fragments are then coupled, and the resulting diene
undergoes a ring-closing metathesis to form the macrocycle.

A. Synthesis of the C1-C8 Carboxylic Acid Fragment

The synthesis of the C1-C8 fragment begins with commercially available starting materials and
establishes the stereocenters at C2 and C3.

Experimental Protocol: Synthesis of the C1-C8 Carboxylic Acid Fragment

A detailed, step-by-step protocol for the synthesis of the C1-C8 carboxylic acid fragment is
outlined below. The yields for each step are summarized in Table 1.

o Step 1: Synthesis of (S)-4-benzyl-3-((S)-2-methylpent-4-enoyl)oxazolidin-2-one: (S)-4-
benzyloxazolidin-2-one is acylated with (S)-2-methylpent-4-enoyl chloride to afford the
corresponding N-acyloxazolidinone.

e Step 2: Asymmetric Aldol Reaction: The N-acyloxazolidinone undergoes a diastereoselective
aldol reaction with propanal to introduce the C3 stereocenter.

o Step 3: Protection of the Hydroxyl Group: The resulting hydroxyl group is protected as a tert-
butyldimethylsilyl (TBS) ether.

o Step 4: Reductive Cleavage of the Chiral Auxiliary: The chiral auxiliary is removed by
reduction with lithium borohydride to yield the corresponding primary alcohol.

o Step 5: Oxidation to the Carboxylic Acid: The primary alcohol is oxidized to the carboxylic
acid using standard procedures (e.g., PDC, DMP) to afford the target C1-C8 fragment.

Table 1: Quantitative Data for the Synthesis of the C1-C8 Carboxylic Acid Fragment
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Reagents and

Step Reaction . Product Yield (%)
Conditions
(S)-2- (S)-4-benzyl-3-
methylpent-4- ((S)-2-
1 Acylation enoyl chloride, n-  methylpent-4- 85
BuLi, THF, -78 enoyl)oxazolidin-
°C 2-one
TiCl4, DIPEA,
2 Aldol Reaction propanal, Aldol Adduct 90 (d.r. >95:5)
CH2CI2, -78 °C
TBSCI,
) o TBS-protected
3 TBS Protection imidazole, DMF, 98
Aldol Adduct
rt
Auxiliary LiBH4, )
4 Primary Alcohol 92
Cleavage THF/H20, 0 °C
I C1-C8
5 Oxidation PDC, DMF, rt 88

Carboxylic Acid

B. Synthesis of the C9-N Azide-Containing Fragment

The C9-N fragment synthesis establishes the stereochemistry at C10 and C12 and
incorporates the azide functionality for later amide bond formation.

Experimental Protocol: Synthesis of the C9-N Azide-Containing Fragment

o Step 1: Asymmetric Allylation: (S)-2-methylpent-4-enal is subjected to an asymmetric
allylation to introduce the C12 hydroxyl group.

» Step 2: Ozonolysis: The terminal alkene is cleaved by ozonolysis to yield an aldehyde.

o Step 3: Horner-Wadsworth-Emmons Reaction: The aldehyde is reacted with a phosphonate
ylide to install the C9-C10 double bond.
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» Step 4: Reduction of the Ester: The resulting ester is reduced to the corresponding allylic

alcohol.

o Step 5: Azide Introduction: The allylic alcohol is converted to the corresponding azide via a

Mitsunobu reaction or by conversion to a leaving group followed by displacement with

sodium azide.

Table 2: Quantitative Data for the Synthesis of the C9-N Azide-Containing Fragment

Reagents and

Step Reaction . Product Yield (%)
Conditions
Allyl-B(Ipc)2,
Asymmetric (S)-2- Homoallylic
1 ) 95 (e.e. >98%)
Allylation methylpent-4- Alcohol
enal, THF, -78 °C
_ 03, CH2CI2, -78
2 Ozonolysis Aldehyde 90
°C; then Me2S
(EtO)2P(O)CH2
] a,B-Unsaturated
3 HWE Reaction COZ2Et, NaH, 85
Ester
THF, 0°Ctort
, DIBAL-H, _
4 Ester Reduction Allylic Alcohol 92
CH2CI2, -78 °C
DPPA, DIAD,
o C9-N Azide
5 Azidation PPh3, THF, 0 °C 80
Fragment

tort

C. Fragment Coupling and Macrocylization

The two fragments are coupled, and the resulting diene undergoes a ring-closing metathesis

reaction to form the 14-membered ring.

Experimental Protocol: Fragment Coupling and Macrocylization
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e Step 1. Amide Bond Formation: The C1-C8 carboxylic acid is coupled with the C9-N azide
fragment using a suitable coupling reagent (e.g., HATU, HOBt, DIC) to form the diene
precursor.

o Step 2: Ring-Closing Metathesis (RCM): The diene is subjected to RCM using a Grubbs
catalyst (e.g., Grubbs Il or Hoveyda-Grubbs Il) to form the unsaturated macrolactam.

o Step 3: Reduction of the Double Bond: The endocyclic double bond is stereoselectively
reduced via catalytic hydrogenation to establish the final stereocenter at C6.

o Step 4: Deprotection: The TBS protecting group is removed to yield fluvirucinin B2.

Table 3: Quantitative Data for the Final Steps of Fluvirucinin B2 Synthesis

Reagents and

Step Reaction . Product Yield (%)
Conditions
_ _ HATU, DIPEA, _
1 Amide Coupling Diene Precursor 75
DMF, rt
Grubbs I
catalyst (5 Unsaturated
2 RCM 80
mol%), CH2CI2, Macrolactam
reflux
) H2, Pd/C, Saturated
3 Hydrogenation 95 (d.r. 9:1)
EtOAc, rt Macrolactam
4 Deprotection TBAF, THF, rt Fluvirucinin B2 90

Logical Workflow for Fluvirucinin B2 Synthesis
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 To cite this document: BenchChem. [Total Synthesis of Fluvirucin B2: A Detailed Protocol for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b124887 3#total-synthesis-protocols-for-fluvirucin-b2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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